![molecular formula C24H21FN2O3S B2567329 (3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893312-50-0](/img/structure/B2567329.png)
(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21FN2O3S and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Reactivity : The compound's derivatives have been explored for their reactivity and applications in synthesizing various heterocyclic compounds. For instance, the synthesis and characterization of benzothiazine derivatives have demonstrated their potential in producing novel chemical entities. Such compounds are synthesized through reactions involving sulfamide, showcasing the versatility of benzothiazines in chemical synthesis (Knollmüller, 1971).
Fluorinated Compounds : The development of fluorine-containing compounds, including those with benzothiazine structures, has been reported to exhibit moderate anticancer activity in vitro. Such research underlines the importance of fluorinated derivatives in enhancing the biological efficacy of pharmaceutical compounds (Song et al., 2005).
Biological Applications
Antitumor Properties : Novel benzothiazoles, including 2-(4-aminophenyl)benzothiazoles, have shown highly selective and potent antitumor properties in vitro and in vivo. These findings point towards the potential application of such compounds in cancer therapy, emphasizing the need for further research into their mechanisms of action and therapeutic efficacy (Bradshaw et al., 2002).
Photochemical Properties : Research on the photochemical behavior of benzyl and its derivatives, including fluorinated and methylated variants, provides insights into their excited state dynamics and potential applications in materials science and photodynamic therapy (Fukushima & Obi, 1990).
properties
IUPAC Name |
(3E)-3-[[(4-fluorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-6-8-19(9-7-17)16-27-22-5-3-2-4-21(22)24(28)23(31(27,29)30)15-26-14-18-10-12-20(25)13-11-18/h2-13,15,26H,14,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLKCXQTWPYZKC-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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